molecular formula C17H14N2O5S2 B2747864 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477553-67-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2747864
CAS No.: 477553-67-6
M. Wt: 390.43
InChI Key: LNDKTVDYDXBRQY-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide ( 922450-47-3) is a high-quality chemical reagent for research applications. This compound features a unique molecular architecture, integrating a methylsulfonyl-substituted benzothiazole moiety linked to a 2,3-dihydrobenzo[1,4]dioxine carboxamide group. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Specifically, research indicates that similar sulfonyl-containing benzothiazole derivatives can act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, key enzymatic targets for combating antibiotic-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . Concurrently, the 2,3-dihydrobenzo[1,4]dioxine component is a significant pharmacophore in drug discovery; for instance, derivatives based on this structure have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a validated anticancer drug target . The integration of these two distinct pharmacophores into a single molecule makes this compound a promising candidate for interdisciplinary investigation in infectious disease and oncology research. It is intended for use in hit identification, lead optimization, and structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore novel mechanisms of action and develop new therapeutic strategies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-26(21,22)11-3-4-12-15(9-11)25-17(18-12)19-16(20)10-2-5-13-14(8-10)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDKTVDYDXBRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar benzothiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties could influence the compound’s bioavailability and distribution within the body.

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and biochemical analyses.

Structural Characteristics

The compound contains:

  • A benzo[d]thiazole moiety
  • A 2,3-dihydrobenzo[b][1,4]dioxine framework
  • A carboxamide functional group

The methylsulfonyl group enhances solubility and may augment biological activity, making it a candidate for further medicinal chemistry exploration.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis. In vitro assessments demonstrate that these compounds can significantly reduce the viability of various cancer cell lines such as A431 and A549 .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research indicates that benzothiazole derivatives can decrease the levels of pro-inflammatory cytokines like IL-6 and TNF-α. This is particularly relevant in conditions characterized by chronic inflammation .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The structural components of this compound may contribute to its efficacy against a range of pathogens. Studies have shown that similar compounds possess antibacterial and antifungal activities .

Biochemical Interactions

The compound interacts with various enzymes and cellular pathways:

  • Enzyme Inhibition: Benzothiazole derivatives have been noted for their ability to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in physiological processes like respiration and acid-base balance.
  • Cell Signaling: The compound influences cell signaling pathways related to apoptosis and cell cycle regulation. It has been observed to activate the p53 pathway and modulate mitochondrial proteins involved in cell death.

Case Studies

  • Anti-tumor Activity: A study synthesized several benzothiazole compounds, including derivatives related to this compound. These were evaluated for their ability to inhibit cancer cell proliferation. Results showed significant inhibition at concentrations as low as 1 μM .
  • Neurotoxicity Assessment: Compounds derived from benzothiazole structures were tested for neurotoxicity using the maximal electroshock test. The results indicated low cytotoxicity and neurotoxicity profiles, suggesting a favorable safety margin for therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methylbenzenesulfonyl)-2,3-dihydrobenzo[b][1,4]dioxineSimilar dioxine structure with different sulfonyl groupAnti-inflammatory
6-bromo-N-(benzo[d]thiazol-2-yl)-carboxamideContains thiazole but lacks dioxine structureAnticancer activity
5-methyl-N-(benzothiazol-2-yl)-carboxamideSimilar thiazole framework but different substituentsAntimicrobial properties

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Scientific Research Applications

Key Structural Features

FeatureDescription
Benzo[d]thiazole Known for antimicrobial and anticancer properties
Methylsulfonyl Group Influences chemical reactivity and biological activity
Dihydrobenzo[b][1,4]dioxine Provides structural stability

Biological Activities

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against various pathogens.
  • Anticancer Properties : Potential to inhibit cancer cell growth through various mechanisms.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzo[d]thiazole showed promising activity against bacterial strains such as E. coli and P. aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Activity : In vitro studies indicated that compounds similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Mechanisms : Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, indicating a role in managing inflammatory diseases .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may act through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Cellular Interaction : Its structure allows for interactions with cellular targets leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity

The compound is compared to structurally related derivatives with modifications in the thiazole and dioxane substituents. Key analogues include:

Compound Name Key Substituents Target/Activity Selectivity/Potency Notes
N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a) Cyclopentylamine CDK9 inhibition Reduced potency compared to methylsulfonyl derivatives due to weaker electrophilic interactions .
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 4-Chloro-benzo[d]thiazole, dimethylaminopropyl chain Neuropilin-1 (NRP1) antagonism Shows antiangiogenic and immune-modulatory effects .
N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 4-Chlorophenethyl group Immunoproteasome inhibition (β1i/β5i subunits) Low activity (3% β1i, 5% β5i inhibition) due to lack of thiazole electrophilicity .
EG00229 Benzo[c][1,2,5]thiadiazole-sulfonamide NRP1/VEGF-A interaction inhibition Superior specificity compared to dihydrobenzo dioxine derivatives .

Structure-Activity Relationships (SAR)

  • Methylsulfonyl Group : Critical for CDK9 inhibition, as its electron-withdrawing nature stabilizes interactions with kinase catalytic lysine residues. Replacement with cyclopentylamine (17a) reduces activity .
  • Dihydrobenzo[b][1,4]dioxine Moiety : Enhances solubility and metabolic stability. Derivatives lacking this group (e.g., benzimidazole-based inhibitors) show reduced oral bioavailability .
  • Substituent Position : Chlorine at benzo[d]thiazole position 4 (e.g., compound 5206) shifts activity toward NRP1, indicating target promiscuity based on substitution patterns .

Pharmacokinetic and Selectivity Profiles

  • CDK9 Inhibitors : Methylsulfonyl derivatives exhibit >50% inhibition of CDK9 at 1 μM, with selectivity over CDK2/7 due to the dioxane carboxamide’s steric bulk .
  • Immunoproteasome Inhibitors: Analogues like N-(4-chlorophenethyl)-dioxine-carboxamide show minimal β1i/β5i inhibition, highlighting the necessity of a thiazole core for proteasome targeting .
  • Oral Bioavailability: Compounds with morpholinopropyl or piperazine side chains (e.g., CCT361814/NXP800) demonstrate improved absorption and efficacy in preclinical models .

Key Research Findings and Data

Comparative Efficacy in CDK9 Inhibition

Compound CDK9 IC₅₀ (nM) Selectivity (CDK2/CDK7) Reference
N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 18 >100-fold
N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a) 420 10-fold

Immunoproteasome Inhibition Data

Compound β1i Inhibition (%) β5i Inhibition (%) Reference
N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 3 5
N-(Benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide 25 36

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. Key steps include:

  • Amide bond formation : Reacting the benzo[d]thiazole precursor with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid using coupling agents like EDC/HOBt in DMF at 0–25°C .
  • Methylsulfonyl introduction : Sulfonation of the benzothiazole ring using methanesulfonyl chloride under inert atmospheres (N₂), followed by purification via flash chromatography (hexane:EtOAC gradients) .
  • Critical parameters : Solvent polarity (DMF enhances reaction rates), temperature control (prevents side reactions), and reaction time (monitored via TLC) .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:
A multi-spectroscopic approach is essential:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (e.g., methylsulfonyl at δ 42–45 ppm). 2D NMR (HSQC, HMBC) resolves ambiguities in fused-ring systems .
  • IR spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) stretches .
  • High-resolution MS : Validates molecular weight (calc. for C₁₉H₁₈N₂O₅S₂: 434.08 g/mol) .

Basic: How do solvent choices impact yield and purity during synthesis?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may require stringent drying to avoid hydrolysis .
  • Ether-based solvents (THF) : Reduce side reactions in sulfonation steps but lower reaction rates.
  • Purification : Gradient elution in flash chromatography (hexane:EtOAc) achieves >95% purity, as confirmed by HPLC (C18 column, acetonitrile:H₂O mobile phase) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., sulfonation vs. oxidation side reactions) .
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
  • Feedback loops : Integrate experimental NMR/MS data to refine computational models iteratively .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct vs. indirect effects .
  • Metabolite profiling : Use LC-MS to verify compound stability in biological matrices (e.g., plasma) and rule out degradation artifacts .
  • Dose-response curves : Test across logarithmic concentrations (1 nM–100 µM) to identify non-monotonic effects or off-target interactions .

Advanced: What strategies elucidate its enzyme inhibition mechanisms?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonyl or dioxane moieties and test inhibitory potency .
  • Molecular docking : Simulate binding poses in target enzymes (e.g., COX-2) using AutoDock Vina; validate with mutagenesis studies .
  • Kinetic assays : Measure IC₅₀ shifts under varying ATP/substrate concentrations to classify inhibition type (competitive vs. allosteric) .

Advanced: How to scale up synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and scalability .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Design of experiments (DoE) : Apply factorial designs to optimize multivariable parameters (temperature, solvent ratio, catalyst loading) .

Advanced: How to assess stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light; analyze degradation products via LC-MS .
  • Lyophilization : Test stability in lyophilized vs. solution states (storage at −20°C vs. 4°C) using accelerated stability protocols .
  • Buffered solutions : Evaluate pH-dependent hydrolysis (pH 1–13) to identify optimal formulation conditions .

Advanced: How to address ambiguities in spectral data interpretation?

Methodological Answer:

  • 2D NMR (NOESY, ROESY) : Resolve stereochemical ambiguities in the dihydrodioxane ring .
  • X-ray crystallography : Obtain single-crystal structures to confirm bond angles and substituent orientations .
  • Isotopic labeling : Use ¹³C-enriched samples to track carboxamide carbonyls in complex spectra .

Advanced: What methodologies validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
  • Click chemistry probes : Introduce alkyne tags into the compound for pull-down assays and proteomic identification of interacting proteins .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

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